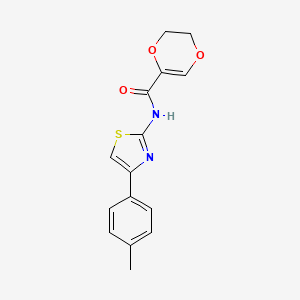

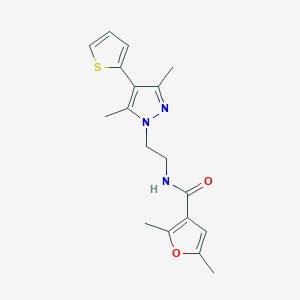

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that is currently under investigation for its potential use in treating various types of cancers, including lymphoma and leukemia. It works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that promote the growth and survival of cancer cells.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

A series of thiazolidine-2,4-dione carboxamide and amino acid derivatives, related to the structure of interest, demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One particular compound showed notable antibacterial activity against Gram-positive bacteria, specifically S. aureus (Alhameed et al., 2019).

Antiviral Activity

Thiazole C-nucleosides have shown potential in vitro activity against several viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. These compounds also inhibited purine nucleotide biosynthesis, indicating a possible mechanism for their antiviral activity (Srivastava et al., 1977).

Corrosion Inhibition

Thiazole derivatives have been studied for their effectiveness in inhibiting the corrosion of mild steel in sulfuric acid solutions. Molecular dynamics simulations and experimental studies indicated that these compounds act as mixed-type inhibitors, with one derivative showing preferred adsorption and thus enhanced inhibition performance (Khaled & Amin, 2009).

Antimicrobial Activity of Heterocyclic Amides

A thiazole-based heterocyclic amide demonstrated good antimicrobial activity against a range of Gram-negative and Gram-positive bacteria and fungi. This suggests potential for pharmacological and medical applications (Cakmak et al., 2022).

Removal of Heavy Metals from Industrial Wastes

A novel magnetic nanoadsorbent based on thiazole derivatives has been utilized for the removal of Zn2+ and Cd2+ ions from industrial wastes. The adsorbent demonstrated high adsorption capacities, stability, reusability, and easy separation, making it an effective solution for waste water treatment (Zargoosh et al., 2015).

Photoreactions with Singlet Oxygen

The photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen resulted in various photolysis products, indicating the compound's reactivity under specific light conditions. This could have implications for its stability and reactivity in pharmaceutical or material science applications (Mahran et al., 1983).

Anti-Parasitic Drugs

The thiazolide nitazoxanide, related to the compound of interest, exhibits a broad spectrum of activities against intestinal and tissue-dwelling helminths, protozoa, and enteric bacteria. Its mechanism of action includes the inhibition of the functional activity of certain enzymes in pathogens, demonstrating its potential as an anti-parasitic drug (Hemphill et al., 2007).

Propriétés

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-2-4-11(5-3-10)12-9-21-15(16-12)17-14(18)13-8-19-6-7-20-13/h2-5,8-9H,6-7H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRJOHKLLPFQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2456850.png)

![Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate](/img/structure/B2456859.png)

![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2456861.png)

![4-Isopropylbenzo[d]thiazol-2-amine](/img/structure/B2456862.png)

![5-Azaspiro[2.3]hexane hydrochloride](/img/structure/B2456867.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2456869.png)